2-Amino-5-ethyl-1,3,4-thiadiazole
Overview
Description
2-Amino-5-ethyl-1,3,4-thiadiazole is an organic compound with the molecular formula C4H7N3S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-Amino-5-ethyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes or pathways involved in disease processes.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-ethyl-1,3,4-thiadiazole (AETD) is the corrosion process of certain metals, particularly austenitic stainless steel type 304 . The compound acts as a corrosion inhibitor, interacting with the metal surface to prevent or reduce corrosion .
Mode of Action
AETD interacts with its target through a process known as chemisorption . This involves the formation of a chemical bond between AETD and the metal surface, which effectively reduces the rate of corrosion. The compound’s effectiveness as a corrosion inhibitor has been demonstrated in dilute hydrochloric acid (HCl) solution .
Biochemical Pathways
These processes alter the surface morphology of the metal, preventing the formation of corrosion products .
Pharmacokinetics
Its effectiveness as a corrosion inhibitor suggests that it has good bioavailability at the site of action, ie, the metal surface .
Result of Action
The primary result of AETD’s action is the inhibition of corrosion. Studies have shown that it can achieve a maximum inhibition efficiency of around 70-74% . This is evidenced by the absence of corrosion products on the metal surface after exposure to AETD .
Action Environment
The action of AETD is influenced by environmental factors such as the concentration of the compound and the presence of an aerated acidic solution . Its effectiveness as a corrosion inhibitor increases significantly in a dilute HCl solution .
Safety and Hazards
Future Directions
2-Amino-5-ethyl-1,3,4-thiadiazole has emerged as a promising foundation for the development of anticancer agents . It may also serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Its effectiveness in inhibiting corrosion also suggests potential applications in materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarbodithioate with hydrazine hydrate under acidic conditions. The reaction proceeds as follows:
Step 1: Ethyl hydrazinecarbodithioate is prepared by reacting ethyl isothiocyanate with hydrazine hydrate.
Step 2: The resulting ethyl hydrazinecarbodithioate undergoes cyclization in the presence of an acid, such as hydrochloric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, such as thiols or amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.
Comparison with Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group, which can significantly alter its chemical properties and applications.
2-Amino-5-chloro-1,3,4-thiadiazole: The presence of a chlorine atom can enhance its reactivity and potential biological activity.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other derivatives.
Properties
IUPAC Name |
5-ethyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRPGAMVIONMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065699 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-53-2 | |
Record name | 2-Amino-5-ethyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14068-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014068532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14068-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-ethyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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